1-Isocyano-4-phenoxybenzene
Overview
Description
1-Isocyano-4-phenoxybenzene, also known as 4-Phenoxyphenyl isocyanate, is an aryl isocyanate . It has a molecular formula of C13H9NO and a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for 1-Isocyano-4-phenoxybenzene were not found in the search results, isocyanides are generally used in oligo- and polymerizations as well as two-electron-donating ligands in organometallic chemistry . More detailed synthesis methods may be available in specialized chemical literature or databases.Molecular Structure Analysis
The InChI code for 1-Isocyano-4-phenoxybenzene is 1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H . This provides a standardized way to represent the molecule’s structure.Chemical Reactions Analysis
Isocyanides, including 1-Isocyano-4-phenoxybenzene, have unique synthetic potentials like reacting with radicals, electrophiles, and nucleophiles . They are versatile building blocks in chemical reactions .Physical And Chemical Properties Analysis
1-Isocyano-4-phenoxybenzene has a refractive index of n20/D 1.595, a boiling point of 170 °C/3 mmHg, and a density of 1.169 g/mL at 25 °C . It is stored at a temperature of -10°C .Scientific Research Applications
Electrochemical Sensing
1-Isocyano-4-phenoxybenzene and its derivatives have been utilized in the development of electrochemical sensors. For example, Seyma Erogul et al. (2015) demonstrated the use of a composite film for the determination of catechol and hydroquinone, highlighting the compound's potential in environmental sensing applications (Erogul, Bas, Ozmen, & Yildiz, 2015).
Polymer Chemistry
In polymer chemistry, 1-Isocyano-4-phenoxybenzene derivatives have been employed as monomers or additives. D. Morgan et al. (2010) explored the use of alkoxybenzenes, including derivatives of 1-Isocyano-4-phenoxybenzene, for end-quenching in polyisobutylene polymerizations, highlighting its role in direct chain-end functionalization (Morgan, Martínez-Castro, & Storey, 2010).
Electro-Optical Applications
The electro-optical properties of polymers derived from 1-Isocyano-4-phenoxybenzene have been investigated. Y. Gal et al. (2017) studied a polyacetylene derivative with 4-phenoxyphenyl substituent, synthesized by the polymerization of 1-ethynyl-4-phenoxybenzene, for its potential applications in electro-optical devices (Gal, Jin, Shim, Park, Son, & Lim, 2017).
Environmental Analysis
Compounds related to 1-Isocyano-4-phenoxybenzene have been studied for their role in environmental analysis. R. Thangaraj et al. (2012) focused on the electrochemical sensing of tea polyphenols, demonstrating the compound's utility in the detection of environmental contaminants (Thangaraj, Manjula, & Kumar, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-isocyano-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLDKFPOFXLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374796 | |
Record name | 1-isocyano-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyano-4-phenoxybenzene | |
CAS RN |
730964-87-1 | |
Record name | 1-isocyano-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 730964-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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